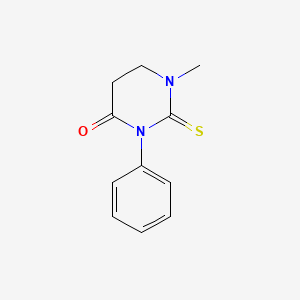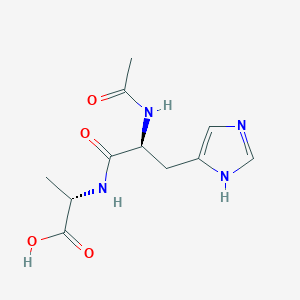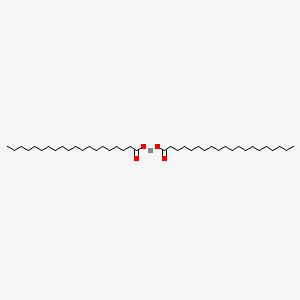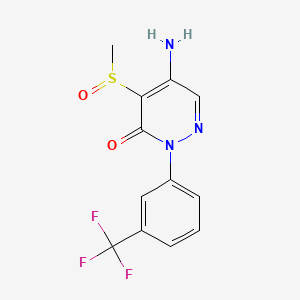
3(2H)-Pyridazinone, 5-amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a condensation reaction with hydrazine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Sulfoxidation: The methylsulfinyl group is introduced by oxidation of a methylthio precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.
化学反应分析
Types of Reactions
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Sulfoxide to Sulfone: Further oxidation of the sulfoxide group.
Amino Derivatives: Formation of various substituted amino derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Materials Science: Used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 5-Amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances its lipophilicity, aiding in membrane permeability and target interaction.
相似化合物的比较
Similar Compounds
5-Amino-4-(methylthio)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one: Similar structure but with a methylthio group instead of a methylsulfinyl group.
5-Amino-4-(methylsulfonyl)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
The presence of the methylsulfinyl group in 5-Amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets, distinguishing it from its analogs.
属性
CAS 编号 |
121442-71-5 |
|---|---|
分子式 |
C12H10F3N3O2S |
分子量 |
317.29 g/mol |
IUPAC 名称 |
5-amino-4-methylsulfinyl-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H10F3N3O2S/c1-21(20)10-9(16)6-17-18(11(10)19)8-4-2-3-7(5-8)12(13,14)15/h2-6H,16H2,1H3 |
InChI 键 |
NUTSXXIXRWFYJA-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=C(C=NN(C1=O)C2=CC=CC(=C2)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


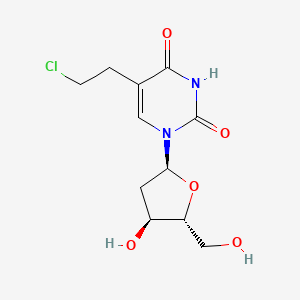
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
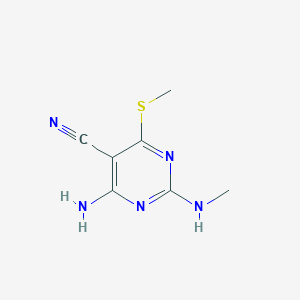
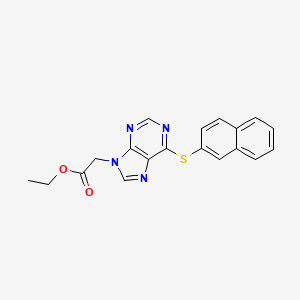

![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
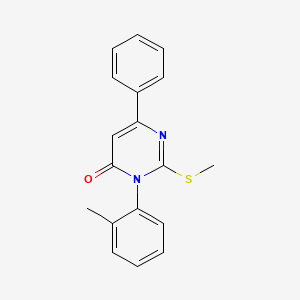
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)


